N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester
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Overview
Description
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is a chemical compound commonly used in organic synthesis. It is a derivative of aspartic acid, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the carboxyl groups are esterified with methyl groups. This compound is often utilized as a building block in peptide synthesis and other organic reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester typically involves the protection of the amino group of L-aspartic acid with tert-butoxycarbonyl groups. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The carboxyl groups are then esterified using methanol and a catalyst such as sulfuric acid or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Deprotection: The Boc groups can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products
Hydrolysis: L-aspartic acid and methanol.
Deprotection: L-aspartic acid and tert-butyl alcohol.
Substitution: Depends on the nucleophile used; can yield a variety of substituted aspartic acid derivatives.
Scientific Research Applications
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive peptides.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester involves its role as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-di-tert-butoxycarbonyl-L-asparticaciddimethylester is unique due to its dual protection of the amino group and esterification of the carboxyl groups. This dual protection provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C16H27NO8 |
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Molecular Weight |
361.39 g/mol |
IUPAC Name |
dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate |
InChI |
InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3 |
InChI Key |
ALQXXUHPEAESLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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